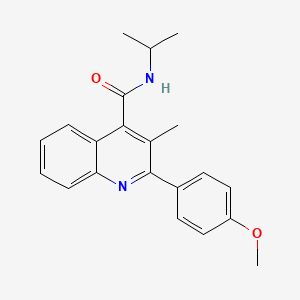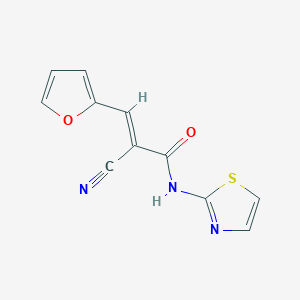
N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide, also known as GW-501516, is a synthetic drug that is classified as a selective androgen receptor modulator (SARM). It is a non-steroidal compound that was originally developed for the treatment of metabolic and cardiovascular diseases. However, due to its ability to enhance athletic performance, it has become popular among athletes and bodybuilders as a performance-enhancing drug.
Mécanisme D'action
N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which is involved in the regulation of metabolism and energy homeostasis. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation and glucose uptake. This results in an increase in energy expenditure and a decrease in fat storage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased endurance, improved lipid metabolism, and reduced inflammation. It has also been shown to increase the expression of genes involved in muscle fiber type switching, leading to an increase in muscle endurance and strength.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide in lab experiments is its ability to selectively activate PPARδ without affecting other PPAR isoforms. This allows for the study of specific metabolic pathways and their regulation. However, one limitation is the potential for off-target effects, which can lead to unintended consequences and affect the interpretation of results.
Orientations Futures
There are several future directions for the study of N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide. One area of interest is its potential use in the treatment of metabolic and cardiovascular diseases. Further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential as a performance-enhancing drug. However, the use of this compound in sports is currently banned by the World Anti-Doping Agency (WADA), and further research is needed to determine its long-term effects on athletes. Finally, there is a need for further research into the mechanism of action of this compound and its effects on specific metabolic pathways.
Méthodes De Synthèse
The synthesis of N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide involves a multistep process that begins with the reaction of 4-methoxybenzaldehyde with isopropylamine to form N-isopropyl-4-methoxybenzylamine. This intermediate is then reacted with methyl-3-methyl-4-oxo-2-quinolinecarboxylate to form this compound. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic effects on metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase the expression of genes involved in fatty acid oxidation. In addition, this compound has been investigated for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-3-methyl-N-propan-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13(2)22-21(24)19-14(3)20(15-9-11-16(25-4)12-10-15)23-18-8-6-5-7-17(18)19/h5-13H,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRNGBRKSLBXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5789166.png)
![3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5789179.png)
![1-(2-fluorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5789181.png)
![1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5789182.png)




![5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5789211.png)
![1,4,5,7-tetramethyl-6-(4-methylphenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5789221.png)
![methyl 2-({[2-(aminocarbonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5789226.png)
![N'-ethyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5789231.png)
![methyl {[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5789237.png)
![2-(methylthio)-4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5789245.png)